6-Chloro-2-isobutylpyrimidin-4(3H)-one
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Overview
Description
6-Chloro-2-isobutylpyrimidin-4(3H)-one is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-isobutylpyrimidin-4(3H)-one typically involves the chlorination of 2-isobutylpyrimidin-4(3H)-one. The reaction is carried out under controlled conditions to ensure the selective substitution of a chlorine atom at the 6th position of the pyrimidine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-isobutylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-2-isobutylpyrimidin-4(3H)-one derivatives, while oxidation reactions can produce 6-hydroxy-2-isobutylpyrimidin-4(3H)-one.
Scientific Research Applications
6-Chloro-2-isobutylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-2-isobutylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 6th position enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
6-Chloro-2-isobutylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-Isobutylpyrimidin-4(3H)-one: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Chloro-2-methylpyrimidin-4(3H)-one: Contains a methyl group instead of an isobutyl group, leading to variations in steric and electronic properties.
6-Chloro-2-ethylpyrimidin-4(3H)-one: Similar to the isobutyl derivative but with an ethyl group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1706449-48-0 |
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Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)3-7-10-6(9)4-8(12)11-7/h4-5H,3H2,1-2H3,(H,10,11,12) |
InChI Key |
WDHTYFGTJXNVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=O)N1)Cl |
Origin of Product |
United States |
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